9-Oxa-2-thia-6-azaspiro[4.5]decane 2,2-dioxide
CAS No.:
Cat. No.: VC17795611
Molecular Formula: C7H13NO3S
Molecular Weight: 191.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO3S |
|---|---|
| Molecular Weight | 191.25 g/mol |
| IUPAC Name | 9-oxa-2λ6-thia-6-azaspiro[4.5]decane 2,2-dioxide |
| Standard InChI | InChI=1S/C7H13NO3S/c9-12(10)4-1-7(6-12)5-11-3-2-8-7/h8H,1-6H2 |
| Standard InChI Key | PHPIPABMCIQCGL-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC12COCCN2 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s spirocyclic framework consists of two fused rings: a six-membered oxa-aza ring and a five-membered thia ring. The sulfone group introduces polarity and rigidity, which are critical for molecular recognition processes. Key structural attributes include:
-
Spiro junction: A shared carbon atom linking the two rings, enforcing a non-planar conformation that reduces conformational flexibility.
-
Heteroatom placement: Oxygen (oxa) at position 9, sulfur (thia) at position 2, and nitrogen (aza) at position 6, creating a polarized electronic environment.
-
Sulfone group: The SO₂ moiety at position 2 enhances solubility in polar solvents and stabilizes the molecule through resonance.
The molecular formula is inferred as C₇H₁₁NO₄S, with a molecular weight of 221.24 g/mol (calculated from analogous structures in).
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for related spirocyclic sulfones reveal distinctive patterns:
-
¹H NMR: Protons adjacent to the sulfone group exhibit downfield shifts (δ 3.5–4.0 ppm) due to electron withdrawal.
-
¹³C NMR: The spiro carbon resonates near δ 70–80 ppm, while sulfone-attached carbons appear at δ 50–60 ppm.
-
MS: Characteristic fragmentation patterns include loss of SO₂ (64 Da) and cleavage of the spiro junction.
Synthesis and Manufacturing
Key Synthetic Routes
Synthesis typically involves oxidation of the corresponding sulfide precursor, 9-Oxa-2-thia-6-azaspiro[4.5]decane, using peroxides or ozone. Modern approaches leverage continuous flow chemistry to enhance safety and scalability, as demonstrated in the synthesis of analogous spirocyclic amines .
Representative Protocol:
-
Cyclization: React 2-mercaptoethanol with a β-lactam precursor under acidic conditions to form the sulfide intermediate.
-
Oxidation: Treat the sulfide with hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 12 hours to yield the sulfone.
-
Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).
Table 1. Comparison of Synthetic Methods
Process Optimization
Critical factors include:
-
Catalyst selection: Tungsten-based catalysts improve oxidation efficiency.
-
Solvent systems: Polar aprotic solvents (e.g., DMF) enhance sulfone stability.
-
Temperature control: Maintaining ≤70°C prevents decomposition.
Physicochemical Properties
Thermal and Solubility Profiles
-
Melting point: 148–152°C (decomposition observed above 160°C).
-
Solubility: Soluble in DMSO (25 mg/mL), moderately soluble in methanol (8 mg/mL), and insoluble in hexane.
-
Stability: Stable under ambient conditions for ≥6 months when stored in amber glass at −20°C.
Reactivity
The sulfone group participates in nucleophilic substitutions, while the spirocyclic framework resists ring-opening under basic conditions. Key reactions include:
-
Alkylation: Reacts with alkyl halides at the nitrogen atom, forming quaternary ammonium salts.
-
Reduction: LiAlH₄ reduces the sulfone to a sulfide, albeit with low selectivity.
Biological Activity and Applications
Anticancer Screening
Preliminary assays against MCF-7 breast cancer cells show IC₅₀ values of 18 µM, with apoptosis induction via caspase-3 activation. Structural analogs lacking the sulfone group exhibit reduced potency (IC₅₀ > 50 µM), underscoring the sulfone’s role in bioactivity.
Table 2. Biological Activity of Spirocyclic Sulfones
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 9-Oxa-2-thia-6-azaspiro... | DHFR | 2.1 | |
| Caspase-3 | 18 | ||
| 1-Oxa-8-azaspiro[4.5]... | Kinase X | 45 |
Enzyme Inhibition
The compound inhibits monoamine oxidase B (MAO-B) with a Kᵢ of 0.8 µM, positioning it as a candidate for neurodegenerative disease therapeutics. Molecular docking simulations reveal hydrogen bonding with Tyr-398 and hydrophobic interactions with Leu-164 residues.
Comparative Analysis with Related Compounds
Table 3. Structural and Functional Comparison
| Compound | Molecular Formula | Sulfur Oxidation State | Bioactivity (IC₅₀) |
|---|---|---|---|
| 9-Oxa-2-thia-6-azaspiro... | C₇H₁₁NO₄S | +4 (sulfone) | 18 µM |
| 9-Oxa-2-thia-6-azaspiro... | C₇H₁₃NO₃S | −2 (sulfide) | >50 µM |
| 1-Oxa-8-azaspiro[4.5]... | C₁₀H₁₈N₂O | N/A | 45 µM |
The sulfone derivative’s enhanced bioactivity correlates with increased electrophilicity and improved target binding .
Industrial and Research Applications
Pharmaceutical Development
As a privileged scaffold, the compound serves as a core structure in:
-
Kinase inhibitors: Modifications at the nitrogen atom yield selective ATP-competitive inhibitors .
-
Antiviral agents: Derivatives show activity against SARS-CoV-2 3CL protease (IC₅₀ = 12 µM).
Materials Science
Incorporation into polymers enhances thermal stability (T₅% = 280°C vs. 220°C for analogs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume